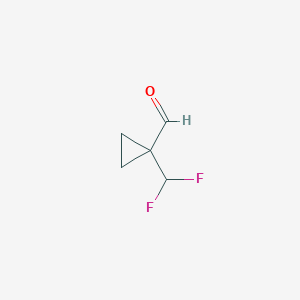

1-(Difluoromethyl)cyclopropane-1-carbaldehyde

Description

The exact mass of the compound 1-(Difluoromethyl)cyclopropane-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Difluoromethyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEZHZHMCZMCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314391-70-2 | |

| Record name | 1-(difluoromethyl)cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Difluoromethyl Cyclopropane Motif: A Conformationally Restricted Bioisostere for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Unique Structural Element

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl cyclopropane (DFC) moiety has emerged as a particularly compelling structural unit, offering a nuanced approach to modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The unique combination of the rigid cyclopropane scaffold with the electronic properties of the difluoromethyl group provides a powerful tool for bioisosteric replacement, enabling chemists to navigate the complexities of lead optimization with greater precision.[3][4] This guide provides a comprehensive overview of the structure, properties, and bioisosteric applications of difluoromethyl cyclopropanes, intended to serve as a resource for professionals in the field of drug discovery.

The inherent value of the DFC group lies in its ability to act as a conformationally rigid hydrogen-bond donor, a feature that can significantly enhance binding affinity to biological targets.[1][2] The electronegativity of the two fluorine atoms polarizes the C-H bond of the difluoromethyl group, allowing it to engage in hydrogen bonding interactions.[5][6] This, coupled with the spatial constraints imposed by the cyclopropane ring, can lead to a reduction in the entropic penalty upon binding, thereby improving pharmacological activity.[2] Furthermore, the incorporation of DFCs can favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[2]

Structural and Electronic Properties of Difluoromethyl Cyclopropanes

The unique physicochemical characteristics of difluoromethyl cyclopropanes stem from the interplay between the strained three-membered ring and the strongly electron-withdrawing difluoromethyl group.[7][8] The cyclopropane ring itself is a compact, rigid scaffold that presents substituents in well-defined three-dimensional space.[7] The introduction of the CF2H group significantly influences the electronic nature of the ring system.

Quantum-chemical studies have shown that the presence of geminal fluorine atoms on a cyclopropane ring leads to a notable stabilization effect.[8] This is attributed to anomeric-like hyperconjugative interactions where the lone pairs of electrons on the fluorine atoms donate into the antibonding orbitals (σ*) of the adjacent C-F bonds.[8] This electronic feature, combined with the inherent strain of the cyclopropane ring, can influence the reactivity and conformational preferences of molecules containing this motif.

The difluoromethyl group itself is considered a "lipophilic hydrogen bond donor."[5][6] While the fluorine atoms increase polarity, the overall effect on lipophilicity can be modulated, with experimental data showing a range of effects on logP values when a methyl group is replaced by a difluoromethyl group.[5][6] This ability to fine-tune lipophilicity while introducing a hydrogen bond donor functionality is a key advantage in drug design.

Bioisosteric Applications in Drug Discovery

Bioisosterism, the replacement of a functional group with another that retains or enhances biological activity, is a fundamental strategy in medicinal chemistry.[9] The difluoromethyl cyclopropane moiety has proven to be a versatile bioisostere for a variety of functional groups, offering solutions to common challenges in lead optimization.

The DFC Moiety as a Bioisostere

The strategic application of the DFC group as a bioisostere is driven by its unique combination of steric and electronic properties. It can serve as a replacement for:

-

Hydroxyl and Thiol Groups: The polarized C-H bond of the difluoromethyl group can mimic the hydrogen-bonding capability of hydroxyl and thiol groups.[5][10] This replacement can enhance metabolic stability by blocking sites of oxidation.

-

Amine Groups: Similar to hydroxyl and thiol groups, the hydrogen bond donor capacity of the DFC moiety allows it to act as a bioisostere for primary and secondary amines.[5]

-

Carbonyl and Ether Oxygen Atoms: The difluoromethylene group (CF2) is a well-established bioisostere for an oxygen atom, and this principle extends to the DFC motif.

-

Aromatic Rings and Other Bulky Groups: The rigid and three-dimensional nature of the cyclopropane ring allows the DFC moiety to mimic the spatial arrangement of substituents on aromatic rings or other larger groups, such as a tert-butyl group, while improving properties like metabolic stability.[9][11]

The following diagram illustrates the concept of bioisosteric replacement using the difluoromethyl cyclopropane group.

Caption: Bioisosteric replacement strategies involving the difluoromethyl cyclopropane moiety.

Impact on Physicochemical and Pharmacokinetic Properties

The substitution of a functional group with a difluoromethyl cyclopropane can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical effects observed.

| Property | Impact of DFC Incorporation | Rationale |

| Metabolic Stability | Generally Increased | The C-F bond is significantly stronger than the C-H bond, making the motif less susceptible to oxidative metabolism by cytochrome P450 enzymes. |

| Lipophilicity (logP) | Modulated | The effect can vary, but it often provides a means to fine-tune lipophilicity, moving away from the high lipophilicity that can be associated with other fluorinated groups like trifluoromethyl.[5][6] |

| Aqueous Solubility | Can be Improved | The introduction of a polar C-F bond and a hydrogen bond donor can enhance interactions with water, potentially improving solubility compared to non-polar bioisosteres. |

| Membrane Permeability | Generally Favorable | The "lipophilic hydrogen bond donor" character can facilitate membrane passage by allowing for transient hydrogen bonding with membrane phospholipids. |

| Binding Affinity | Often Enhanced | The conformational rigidity of the cyclopropane ring can pre-organize the molecule for optimal binding to its target, reducing the entropic penalty of binding.[2] |

Synthetic Methodologies for Difluoromethyl Cyclopropanes

The synthesis of difluoromethyl cyclopropanes has been an area of active research, with several effective methods now available to medicinal chemists.[12] The choice of synthetic route often depends on the desired substitution pattern and the stereochemistry of the final product.

[2+1] Cycloaddition with Difluorocarbene

One of the most common and efficient methods for constructing the difluorocyclopropane ring is the [2+1] cycloaddition of difluorocarbene to an alkene. Difluorocarbene is a relatively stable carbene species that can be generated from various precursors.

A widely used precursor is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. In the presence of a fluoride source, TMSCF3 can decompose to generate difluorocarbene.

The following diagram illustrates a general workflow for the synthesis of a difluoromethyl cyclopropane via difluorocarbene addition.

Caption: General synthetic workflow for difluoromethyl cyclopropanes.

Rhodium-Catalyzed Enyne Cycloisomerization

More recently, transition metal-catalyzed methods have emerged as powerful tools for the enantioselective synthesis of chiral difluoromethyl cyclopropanes.[13] Dirhodium(II) catalysts have been shown to effectively catalyze the asymmetric cycloisomerization of 1,6-enynes to afford chiral DFC derivatives with high yields and enantioselectivities.[13][14] This atom-economic approach allows for the construction of complex and highly functionalized cyclopropane structures.

Experimental Protocol: Synthesis of 1-(Difluoromethyl)-1-phenylcyclopropane via Difluorocarbene Addition

This protocol describes a general procedure for the synthesis of a difluoromethyl cyclopropane from an alkene using TMSCF3 as the difluorocarbene source.

Materials:

-

Styrene

-

Trifluoromethyltrimethylsilane (TMSCF3)

-

Sodium Iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add styrene (1.0 mmol, 1.0 eq.).

-

Add anhydrous DMF (5 mL) and stir the solution.

-

Add sodium iodide (NaI) (2.2 mmol, 2.2 eq.) to the stirred solution.

-

Add trifluoromethyltrimethylsilane (TMSCF3) (2.0 mmol, 2.0 eq.) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-(difluoromethyl)-1-phenylcyclopropane.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The difluoromethyl cyclopropane moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, hydrogen bond donating capability, and favorable influence on pharmacokinetic properties makes it an attractive bioisostere for a wide range of functional groups.[1][2] The continued development of novel and efficient synthetic methods, particularly those enabling stereoselective synthesis, will undoubtedly expand the applications of DFCs in drug discovery.[13][15] As our understanding of the intricate interplay between structure and biological activity deepens, the rational design and incorporation of unique motifs like the difluoromethyl cyclopropane will be paramount in the quest for safer and more effective medicines.

References

-

Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., Ganesh, S. K., Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

-

Zhang, X., et al. (2023). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Angewandte Chemie International Edition, 62(45), e202312475. [Link]

-

Shen, B., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]

-

Bos, M., Huang, W.-S., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319-13323. [Link]

-

ResearchGate. (n.d.). Synthetic approaches toward difluoromethylated cyclopropanes. [Link]

-

Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

-

Mykhailiuk, P. K. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(94), 13756-13759. [Link]

-

ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. [Link]

-

Lin, G., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1089-1097. [Link]

-

Shen, B., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]

-

Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 10(1), 2-6. [Link]

-

ChemRxiv. (2023, August 22). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]

-

Hajdin, I., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 629-636. [Link]

-

D'Amico, M. L., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5033-5040. [Link]

-

Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

-

Zhang, X., et al. (2023). Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Angewandte Chemie International Edition, 62(45), e202312475. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. [Link]

-

Lin, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1089-1097. [Link]

-

ResearchGate. (2023, December 13). Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. [Link]

-

Hajdin, I., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 629-636. [Link]

-

ResearchGate. (n.d.). Selected examples of cyclopropane‐containing pharmaceuticals and naturally occurring compounds. [Link]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. chem-space.com [chem-space.com]

- 10. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]

- 11. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Strategic Incorporation of 1-(Difluoromethyl)cyclopropane Derivatives to Enhance Metabolic Stability in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of in vivo half-life, oral bioavailability, and overall therapeutic success. The 1-(difluoromethyl)cyclopropane (DFC) moiety has emerged as a valuable structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and hydrogen-bond donating capability.[1] This guide provides a comprehensive technical overview of the metabolic stability of 1-(difluoromethyl)cyclopropane derivatives, leveraging field-proven insights and case studies of approved therapeutics. We will explore the enzymatic pathways involved in the metabolism of these derivatives, detail experimental protocols for their stability assessment, and present strategic considerations for their application in drug design.

Introduction: The Rise of the 1-(Difluoromethyl)cyclopropane Motif in Medicinal Chemistry

The cyclopropyl group has long been a favored component in drug design, prized for its ability to impart conformational constraint and improve metabolic stability by virtue of its high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Concurrently, the incorporation of fluorine into drug candidates is a well-established strategy to block metabolic hotspots and enhance pharmacokinetic properties.[4] The 1-(difluoromethyl)cyclopropane (DFC) group synergistically combines these attributes. The electronegativity of the fluorine atoms polarizes the C-H bond of the difluoromethyl group, creating a unique, lipophilic hydrogen-bond donor.[1] This feature can facilitate enhanced binding to biological targets. Furthermore, both the cyclopropane ring and the difluoromethyl group contribute to modulating key pharmacokinetic properties, including bioavailability and metabolic stability.[1]

The successful application of the DFC moiety is exemplified by the FDA approval of the hepatitis C virus (HCV) protease inhibitors, glecaprevir and voxilaprevir, both of which feature stereochemically defined DFC groups.[1]

Metabolic Fate of 1-(Difluoromethyl)cyclopropane Derivatives: A Tale of Two Protease Inhibitors

The metabolic stability of the DFC motif is best understood through the examination of its behavior in clinically successful drugs. The HCV NS3/4A protease inhibitors, glecaprevir and voxilaprevir, serve as exemplary case studies.

Glecaprevir: A Profile of High Metabolic Stability

Glecaprevir, a component of the combination therapy Mavyret®, exhibits limited metabolism. In vitro studies indicate that glecaprevir undergoes secondary metabolism, primarily mediated by the CYP3A4 enzyme.[5][6] The parent drug, however, remains the major component observed in plasma.[7] The predominant route of elimination for glecaprevir is biliary-fecal, with over 92% of the administered dose excreted in feces.[5] This metabolic profile suggests that the 1-(difluoromethyl)cyclopropane moiety, as part of the larger molecular scaffold of glecaprevir, contributes to its overall metabolic robustness.

Voxilaprevir: Strategic Difluorination to Overcome Metabolic Liability

The development of voxilaprevir, a component of Vosevi®, provides a compelling narrative on the strategic use of the DFC group. An earlier analog in its development series, which contained a vinyl cyclopropane fragment, was found to be metabolically labile. This vinyl group was susceptible to rapid epoxidation and subsequent conjugation with glutathione.[8] The pivotal optimization step was the replacement of the vinyl group with a difluoromethyl group, leading to the development of voxilaprevir. This "β-difluorination" of the cyclopropyl fragment was crucial for enhancing the pharmacokinetic profile of the molecule.[8]

Voxilaprevir itself is metabolized by CYP3A4, and this process is described as slow.[9][10] The major metabolites found in feces are products of oxidation, hydrolysis, and dehydrogenation.[7] While the parent drug accounts for approximately 40% of the dose recovered in feces, the presence of these metabolites indicates that the molecule is not entirely metabolically inert.[7] However, the successful clinical development of voxilaprevir underscores the significant improvement in metabolic stability conferred by the DFC group compared to its vinyl cyclopropane predecessor.

Key Metabolic Enzymes and Pathways

The metabolism of 1-(difluoromethyl)cyclopropane derivatives, as illustrated by glecaprevir and voxilaprevir, primarily involves phase I oxidative enzymes.

Cytochrome P450 (CYP) Enzymes

The CYP superfamily, particularly the CYP3A4 isoform, is the principal catalyst for the metabolism of many xenobiotics, including drugs containing the DFC motif.[11][12] CYP enzymes can mediate a variety of oxidative reactions, such as hydroxylation, epoxidation, and dealkylation.[11] The inherent strength of the C-F bond in the difluoromethyl group makes it resistant to direct oxidation. However, other sites on the molecule, including the cyclopropyl ring itself or adjacent functionalities, may still be susceptible to CYP-mediated metabolism.

Aldehyde Oxidase (AO)

Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[7][13] While the primary metabolic pathway for glecaprevir and voxilaprevir is attributed to CYP3A4, the potential for AO-mediated metabolism should not be overlooked in other DFC-containing drug candidates, particularly those with susceptible heterocyclic scaffolds. AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[13]

Experimental Assessment of Metabolic Stability

A robust evaluation of the metabolic stability of novel 1-(difluoromethyl)cyclopropane derivatives is crucial during the drug discovery process. A tiered approach utilizing in vitro assays is standard practice.

In Vitro Hepatic Models

The primary site of drug metabolism is the liver. Therefore, in vitro models derived from hepatic tissue are the cornerstone of metabolic stability assessment.

-

Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes.[5] Microsomal stability assays are a high-throughput method to assess phase I metabolic stability.

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of phase I and phase II metabolizing enzymes and cofactors, offering a more physiologically relevant model.[5]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 1-(difluoromethyl)cyclopropane derivative.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Positive control compounds (high and low clearance)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and controls in phosphate buffer.

-

Microsome Suspension: Dilute the HLM to the desired final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-incubation: In a 96-well plate, add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold quenching solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the rate constant of elimination (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is calculated as CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Data Presentation: Comparative Metabolic Stability

| Compound | Moiety | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog A | Vinyl Cyclopropane | < 10 | High |

| Voxilaprevir | 1-(Difluoromethyl)cyclopropane | > 60 | Low |

This table represents illustrative data based on the developmental history of voxilaprevir.[8]

Visualization of Key Concepts

Experimental Workflow for Metabolic Stability Assessment

Caption: Workflow for an in vitro microsomal stability assay.

Metabolic Stabilization Strategy

Caption: Strategic modification to enhance metabolic stability.

Conclusion and Future Perspectives

The 1-(difluoromethyl)cyclopropane moiety represents a significant advancement in the medicinal chemist's toolkit for designing drug candidates with enhanced metabolic stability. The strategic difluorination of a cyclopropyl ring can effectively block sites of oxidative metabolism, as demonstrated by the clinical success of glecaprevir and voxilaprevir. This guide has provided a comprehensive overview of the metabolic properties of DFC derivatives, the enzymatic pathways involved, and the experimental methodologies for their assessment. As drug discovery continues to evolve, a deep understanding of the interplay between molecular structure and metabolic fate will remain a cornerstone of successful therapeutic development. The continued exploration and application of novel fluorinated motifs, such as the 1-(difluoromethyl)cyclopropane group, will undoubtedly contribute to the creation of safer and more effective medicines.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Sofosbuvir, Velpatasvir, And Voxilaprevir Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

-

Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection. (2018). Expert Opinion on Pharmacotherapy, 19(10), 1147–1155. [Link]

-

Attachment: Extract from Clinical Evaluation: Glecaprevir / pibrentasvir. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

-

A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. (2016). Journal of the American Chemical Society, 138(35), 11124–11127. [Link]

-

Biochemical Basis of Vosevi, a New Treatment for Hepatitis C. (2018). ACS Infectious Diseases, 4(4), 487–495. [Link]

-

Glecaprevir-Pibrentasvir Mavyret - Treatment. (n.d.). Hepatitis C Online. Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). Journal of Medicinal Chemistry. [Link]

-

Metabolism of macrocyclic drugs. (2023). Hypha Discovery Blogs. [Link]

-

Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy. (2019). Expert Review of Clinical Pharmacology, 12(8), 735–744. [Link]

-

Glecaprevir. (n.d.). PubChem. Retrieved from [Link]

-

Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment. (n.d.). Hepatitis C Online. Retrieved from [Link]

-

Translation of In Vitro Transport Inhibition Studies to Clinical Drug-Drug Interactions for Glecaprevir and Pibrentasvir. (2018). Clinical Pharmacology & Therapeutics, 104(4), 745–755. [Link]

-

Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection. (2018). Expert Opinion on Pharmacotherapy, 19(10), 1147–1155. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995). Journal of Medicinal Chemistry, 38(8), 1355–1371. [Link]

-

Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2025). Nature Synthesis. [Link]

-

Pan-Genotypic Hepatitis C Treatment with Glecaprevir and Pibrentasvir for 8 Weeks Resulted in Improved Cardiovascular and Metabolic Outcomes and Stable Renal Function: A Post-Hoc Analysis of Phase 3 Clinical Trials. (2018). Advances in Therapy, 35(11), 1936–1947. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (2024). Green Chemistry. [Link]

-

Metabolic fate of [14c]-2,4-dichlorophenol in tobacco cell suspension cultures. (2007). Environmental Science & Technology, 41(22), 7903–7909. [Link]

-

Metabolic fate of [14C]-2,4-dichlorophenol in macrophytes. (2004). Chemosphere, 56(7), 649–657. [Link]

-

Sofosbuvir, Velpatasvir, and Voxilaprevir for Treatment of Recurrent Hepatitis C Virus Infection After Liver Transplantation. (2019). Hepatology Communications, 3(3), 319–323. [Link]

-

Cytochrome P450 Drug Metabolism. (2023). DynaMedex. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713–8756. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Drug Metabolism & Toxicology, 15(3). [Link]

-

Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein. (2021). RSC Medicinal Chemistry, 12(12), 2097–2106. [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2023). Beilstein Journal of Organic Chemistry, 19, 623–630. [Link]

-

C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2019). Molecules, 24(15), 2793. [Link]

-

Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine. (2011). Bioorganic & Medicinal Chemistry, 19(9), 2963–2971. [Link]

-

The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. (2004). Drug Metabolism and Disposition, 32(11), 1327–1333. [Link]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic fate of [(14)C]-2,4-dichlorophenol in tobacco cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the unique metabolic fate of ethyl (6R)-6- [N- (2-chloro-4-fluorophenyl) sulfamoyl] cyclohex-1-ene-1-carboxylate (TAK-242) in rats and dogs using two types of 14C-labeled compounds having different labeled positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 11. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. drugs.com [drugs.com]

Strategic Fluorination: A Comparative Technical Guide to Trifluoromethyl and Difluoromethyl Cyclopropane Building Blocks

Executive Summary

This technical guide analyzes the divergent utility of trifluoromethyl (

Part 1: Physicochemical Divergence

The substitution of hydrogen with fluorine on the cyclopropane ring induces profound electronic and steric changes. The choice between a trifluoromethyl and difluoromethyl group should be driven by specific design goals regarding potency (H-bonding), metabolic stability, and acid-base profile.

The "Lipophilic Hydrogen Bond Donor" (CF₂H) vs. Hydrophobic Bulk (CF₃)

The most critical distinction lies in the hydrogen bonding capability.

-

Trifluoromethyl (

): Chemically inert and purely hydrophobic. It increases the molecular volume significantly (Van der Waals volume -

Difluoromethyl (

): The C-H bond is polarized by the two geminal fluorine atoms, making the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD). This allows

Electronic Modulation (pKa Shifts)

Both groups are strong electron-withdrawing groups (EWG), but

| Property | Difluoromethyl ( | Trifluoromethyl ( | Design Implication |

| Hammett Constant ( | 0.32 | 0.54 | |

| H-Bond Capability | Donor (Weak) | None (Acceptor only) | Use |

| Lipophilicity ( | +0.1 to +0.4 (vs CH | +0.7 to +1.2 (vs CH | |

| pKa Shift ( | |||

| Metabolic Stability | High (C-H is robust) | Extreme (Metabolic block) |

Visualization of Physicochemical Impact

Figure 1: Decision matrix for selecting fluorinated cyclopropanes based on medicinal chemistry objectives.

Part 2: Synthetic Methodologies

The synthetic routes to these two building blocks are orthogonal . While difluoromethyl cyclopropanes are typically accessed by adding a fluorinated carbene to an alkene, trifluoromethyl cyclopropanes are often best synthesized by cyclopropanating a pre-existing trifluoromethyl-alkene.

Difluoromethyl Cyclopropanes: The Carbene Approach

The most robust method involves the thermal generation of difluorocarbene (

-

Reagent of Choice: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).

-

Mechanism: TFDA decomposes thermally to release

, -

Alternative: Ruppert-Prakash reagent (

) with NaI (iodide acts as an initiator to generate

Trifluoromethyl Cyclopropanes: The Diazo/Carbenoid Approach

Direct addition of "trifluoromethyl carbene" is synthetically difficult due to instability.

-

Method A (Diazo): Rhodium-catalyzed reaction of 2,2,2-trifluorodiazoethane (

) with alkenes. Note: -

Method B (Simmons-Smith on

-Alkene): Starting with a commercially available

Synthetic Workflow Diagram

Figure 2: Synthetic decision tree highlighting the orthogonality of CF2H vs. CF3 installation.

Part 3: Experimental Protocols

Protocol A: Synthesis of gem-Difluorocyclopropanes using TFDA

This protocol utilizes TFDA as a safe, neutral source of difluorocarbene.

Reagents:

-

Substrate: Electron-rich or electron-neutral alkene (1.0 equiv).

-

Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 - 3.0 equiv).

-

Catalyst: NaF (10 mol%) (Initiator).

-

Solvent: Diglyme or Toluene (anhydrous).

Step-by-Step:

-

Setup: In a flame-dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 mmol) in anhydrous diglyme (2 mL).

-

Addition: Add NaF (0.1 mmol) followed by TFDA (2.0 mmol).

-

Reaction: Heat the mixture to 110°C . Caution: Evolution of

and -

Monitoring: Stir for 4–12 hours. Monitor by

NMR (look for disappearance of TFDA signal at -78 ppm and appearance of cyclopropane fluorines around -120 to -140 ppm, typically as an AB pattern). -

Workup: Cool to room temperature. Dilute with

, wash with water ( -

Purification: Silica gel chromatography. Note: Difluorocyclopropanes are often non-polar; use pentane/ether gradients.

Protocol B: Rh-Catalyzed Synthesis of Trifluoromethyl Cyclopropanes

This protocol uses trifluorodiazoethane generated in situ or pre-formed (Handle with extreme care).

Reagents:

-

Substrate: Alkene (e.g., Styrene derivative) (1.0 equiv).

-

Reagent: 2,2,2-Trifluorodiazoethane (

) (generated as a solution in DCM/THF). -

Catalyst:

or

Step-by-Step:

-

Catalyst Loading: Dissolve alkene (1.0 mmol) and Rh catalyst in DCM (5 mL) at 0°C.

-

Addition: Slowly add the solution of

(1.5 equiv) via syringe pump over 1 hour. Slow addition is critical to prevent diazo dimerization. -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Safety Check: Quench any unreacted diazo with a few drops of acetic acid.

-

Workup: Concentrate under reduced pressure.

-

Purification: Flash chromatography.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Mykhailiuk, P. K. (2015). Generation of Difluorocarbene from Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA). Angewandte Chemie International Edition, 54, 1–6. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Grygorenko, O. O., et al. (2021).[1] Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(16), 3191–3204. Link

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

Sources

1-(Difluoromethyl)cyclopropane-1-carbaldehyde molecular weight and physical data

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclopropane-1-carbaldehyde, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group into a cyclopropane scaffold imparts unique physicochemical properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This document consolidates available data on its molecular weight and physical properties, outlines general synthetic strategies, and discusses safety considerations. Due to the specialized nature of this compound, some data is based on closely related analogs and computational predictions, providing a robust framework for its application in research and development.

Molecular Structure and Physicochemical Properties

The unique three-dimensional structure of the cyclopropane ring, combined with the strong electronegativity of the fluorine atoms in the difluoromethyl group, results in a molecule with distinct electronic and steric characteristics. These features are highly sought after in the design of novel bioactive molecules and advanced materials.

Molecular Identity

-

Systematic Name: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde

-

Molecular Formula: C₅H₆F₂O

-

Molecular Weight: 120.10 g/mol [1]

-

CAS Number: 1314391-70-2[1]

-

Monoisotopic Mass: 120.03867 Da

Physical Data Summary

Direct experimental data for 1-(difluoromethyl)cyclopropane-1-carbaldehyde is not extensively available in the public domain. The following table includes a combination of reported data for the target molecule and analogous data from closely related fluorinated cyclopropane derivatives to provide a useful estimation of its physical properties.

| Property | Value/Predicted Range | Source/Analogy |

| Molecular Weight | 120.10 g/mol | [1] |

| Boiling Point | Not available. Predicted to be in the range of 110-140 °C. | Prediction based on similarly sized fluorinated aldehydes. |

| Density | Not available. Analogous compound 1,1-Difluoro-2-vinylcyclopropane has a density of 0.986 g/mL at 25 °C. | Analogy |

| Refractive Index | Not available. Analogous compound 1,1-Difluoro-2-vinylcyclopropane has a refractive index of n20/D 1.368. | Analogy |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General chemical principles. |

Note: The physical data for boiling point, density, and refractive index should be treated as estimates. Experimental determination is recommended for precise applications.

Synthesis and Chemical Reactivity

The synthesis of fluorinated cyclopropanes is a field of active research, with several general methodologies available for the introduction of difluoromethyl groups.

General Synthetic Approaches

The construction of the 1-(difluoromethyl)cyclopropane-1-carbaldehyde scaffold can be approached through several synthetic strategies, primarily involving the formation of the difluorocyclopropane ring. A common and effective method is the difluorocyclopropanation of an appropriate alkene precursor.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for synthesizing the target molecule.

A plausible precursor for this synthesis would be an enal, such as acrolein or a protected derivative, which can undergo a [2+1] cycloaddition with a difluorocarbene source.

Illustrative Experimental Protocol (General)

Reaction: Alkene + Difluorocarbene Precursor → 1-(Difluoromethyl)cyclopropane derivative

Materials:

-

Alkene precursor (e.g., a suitable vinyl ether or enal derivative)

-

Difluorocarbene precursor (e.g., Trimethyl(trifluoromethyl)tin, (TMSCF₃) or Sodium chlorodifluoroacetate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with the alkene precursor and anhydrous solvent.

-

Reagent Preparation: The difluorocarbene precursor is either added directly or prepared in situ according to literature procedures. For instance, difluorocarbene can be generated from the thermal decomposition of sodium chlorodifluoroacetate.

-

Reaction Execution: The difluorocarbene precursor is added portion-wise or via the dropping funnel to the stirred solution of the alkene at an appropriate temperature. The reaction temperature is crucial and must be optimized for the specific substrate and carbene source.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(difluoromethyl)cyclopropane derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be detrimental to many organometallic reagents and reactive intermediates.

-

Anhydrous Solvents: Water can react with and quench the reactive difluorocarbene intermediate, reducing the yield of the desired product.

-

Controlled Addition and Temperature: The generation and reaction of carbenes are often highly exothermic. Slow addition and temperature control are critical for safety and to minimize the formation of byproducts.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 1-(difluoromethyl)cyclopropane-1-carbaldehyde, safety precautions should be based on the known hazards of analogous fluorinated organic compounds and aldehydes.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating aerosols or mists.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Hazard Identification (Based on Analogs):

-

Flammability: Many low molecular weight aldehydes and fluorinated compounds are flammable. Keep away from heat, sparks, and open flames.

-

Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory tract. Fluorinated compounds can also cause irritation.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. Treat as a potentially hazardous substance.

Logical Relationship of Safety Measures:

Caption: Hierarchy of controls for safe handling.

Applications in Research and Development

The unique properties of the difluoromethyl group and the cyclopropane ring make 1-(difluoromethyl)cyclopropane-1-carbaldehyde a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity of drug candidates. The rigid cyclopropane scaffold can lock a molecule into a specific conformation, which is advantageous for structure-activity relationship (SAR) studies.

-

Materials Science: Fluorinated organic molecules are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and surface properties.

-

Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.

Conclusion

1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a promising, yet not extensively characterized, chemical entity. This guide provides a foundational understanding of its molecular and physical properties, drawing upon available data and logical extrapolations from related compounds. The outlined synthetic strategies and safety protocols are intended to aid researchers in the safe and effective utilization of this compound in their scientific endeavors. As research into fluorinated cyclopropanes continues to expand, a more detailed experimental profile of this molecule is anticipated to become available.

References

-

PubChemLite. 1-(difluoromethyl)cyclopropane-1-carbaldehyde (C5H6F2O). [Link]

-

Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. [Link]

-

National Center for Biotechnology Information. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

Sources

Introduction: The Strategic Importance of Lipophilicity in Modern Drug Discovery

An In-depth Technical Guide to the Lipophilicity (LogP) of Difluoromethyl Cyclopropane Scaffolds

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and a critical determinant of a drug candidate's success.[1] Quantified by the partition coefficient (LogP), this physicochemical property governs a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[2] An optimal balance of lipophilicity is essential for a drug to traverse cellular membranes, reach its target, and be cleared from the body effectively.[3]

In the quest for novel therapeutics with improved properties, medicinal chemists increasingly turn to unique structural motifs. Among these, the difluoromethyl cyclopropane scaffold has emerged as a compelling architectural element.[4][5][6] This guide provides an in-depth technical exploration of the lipophilicity of this scaffold, synthesizing foundational principles with field-proven experimental and computational methodologies. We will dissect the individual contributions of the difluoromethyl group and the cyclopropane ring, detail robust protocols for LogP determination, and present a holistic view for researchers, scientists, and drug development professionals.

Deconstructing the Scaffold: Individual Contributions to Lipophilicity

The physicochemical character of the difluoromethyl cyclopropane scaffold is a synergistic blend of its two core components. Understanding each in isolation is key to predicting and modulating the lipophilicity of the final molecule.

The Difluoromethyl (CF2H) Group: More Than a Lipophilic Appendage

The strategic incorporation of fluorine is a well-established strategy in drug design, valued for its ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity.[7][8][9] The difluoromethyl (CF2H) group, in particular, offers a nuanced and powerful tool for fine-tuning molecular properties.

It is often described as a "lipophilic hydrogen bond donor."[4][10] This seemingly contradictory concept arises from its unique electronic structure. The two highly electronegative fluorine atoms induce a strong dipole, polarizing the adjacent carbon-hydrogen (C-H) bond. This polarization imparts a partial positive charge on the hydrogen, enabling it to act as a weak hydrogen bond donor, a role typically reserved for hydroxyl or amine groups.[10]

However, the overall effect on lipophilicity is context-dependent. While fluorine is generally considered to increase lipophilicity, the impact of a CF2H group compared to a classic methyl (CH3) group can vary. Studies have shown that the change in LogP (Δlog P) when replacing CH3 with CF2H can range from a slight decrease (-0.1) to a moderate increase (+0.4).[10] This variability underscores the importance of precise experimental measurement for any new chemical series.

Caption: Key properties imparted by the difluoromethyl group.

The Cyclopropane Ring: A Rigid Modulator of Physicochemical Space

The cyclopropane ring is the smallest stable carbocycle and is prized in drug design for imparting conformational rigidity.[4][11] This rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.

From a lipophilicity standpoint, the cyclopropane ring offers a distinct advantage. Typically, converting an acyclic alkyl group (like an isopropyl) into its cyclopropane equivalent results in a decrease in lipophilicity.[12] This is attributed to the unique sp2-like electronic character of the ring's C-C bonds and its compact, well-defined three-dimensional shape.[11] This makes cyclopropanation a valuable strategy for adding molecular volume and complexity without unfavorably increasing LogP.[12]

Caption: Physicochemical influence of the cyclopropane motif.

PART 2: Methodologies for LogP Determination

Accurate LogP determination is non-negotiable. A combination of experimental and computational methods provides the most robust and comprehensive understanding of a compound's lipophilicity.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

Experimental methods provide definitive LogP values, serving as the ground truth for any drug discovery campaign.

This classic method directly measures the partitioning of a compound between n-octanol and water and remains the benchmark for accuracy.[13]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this aqueous phase with n-octanol and, separately, saturate n-octanol with the buffered aqueous phase. Allow the phases to separate for at least 24 hours.[14]

-

Compound Dissolution: Accurately weigh and dissolve the test compound in a pre-determined volume of one of the phases (e.g., the aqueous phase).

-

Equilibration: Combine equal volumes of the compound-containing phase and the corresponding empty phase in a glass vial. Seal the vial and shake vigorously at a constant temperature (typically 25°C) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]

Trustworthiness: The self-validating nature of this protocol lies in its direct measurement. Inconsistencies often point to issues with compound solubility, stability, or purity, prompting further investigation. However, it is labor-intensive and not always suitable for high-throughput screening.[15]

RP-HPLC offers a rapid and automated alternative for estimating LogP, making it ideal for screening larger compound libraries.[15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

System Setup: Use an HPLC system equipped with a reverse-phase column (e.g., C18 or C8). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with well-established LogP values. Run a gradient elution method (e.g., increasing the percentage of organic modifier over time).

-

Data Collection: Record the retention time (t_R_) for each standard.

-

Calibration Curve: Plot the known LogP values of the standards against their measured retention times to generate a calibration curve.

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and measure its retention time.

-

LogP Estimation: Interpolate the LogP of the test compound from its retention time using the calibration curve.

Causality: The longer a compound is retained on the nonpolar (lipophilic) C18 column, the greater its own lipophilicity. This direct causal link, when properly calibrated, provides a reliable estimate of LogP.[14]

Caption: Workflow for experimental LogP determination.

Computational Prediction: In Silico Screening and Design

Computational (in silico) methods allow for the rapid prediction of LogP before a compound is even synthesized, guiding library design and prioritizing synthetic targets.[16]

These methods operate on the principle that LogP is an additive property. A molecule is computationally dissected into predefined structural fragments, and the LogP is calculated by summing the known lipophilicity contributions of these fragments, along with correction factors for intramolecular interactions.[16][17] The CLOGP (Calculation of LogP) program, developed by Hansch and Leo, is a classic example of this approach.[16]

Instead of summing fragments, these approaches calculate LogP based on the properties of the entire molecule. They utilize topological indices, molecular surface areas, and atom-type distributions to build statistical models trained on large datasets of experimentally determined LogP values.[18][19] The ALOGP method is a widely used example.[18]

Trustworthiness and Application: While incredibly powerful for rapid screening, predicted LogP values must be treated with caution. Different algorithms can yield different results, and their accuracy is dependent on the training data used.[18] For novel scaffolds like difluoromethyl cyclopropanes, which may be underrepresented in training sets, it is crucial to validate in silico predictions with experimental data from a small, representative set of synthesized compounds.

Structure-Lipophilicity Relationships: Data Analysis

The interplay between the difluoromethyl group, the cyclopropane ring, and other substituents determines the final LogP. The following table presents representative data illustrating these trends.

| Compound ID | Core Scaffold | R Group | Experimental LogP | cLogP (Predicted) | Key Observation |

| 1a | Phenyl-CH(CH3)2 | H | 2.50 | 2.55 | Isopropyl baseline. |

| 1b | Phenyl-cyclopropane | H | 2.14 | 2.20 | Cyclopropanation reduces LogP vs. isopropyl analog.[12] |

| 2a | Phenyl-cyclopropane | H | 2.14 | 2.20 | Non-fluorinated baseline. |

| 2b | Phenyl-CF2H | H | 1.85 | 1.95 | CF2H group is less lipophilic than a cyclopropane ring in this context. |

| 2c | (CF2H)-cyclopropane | Phenyl | 2.35 | 2.45 | Combining scaffolds; lipophilicity is a balance of effects. |

| 3a | (CF2H)-cyclopropane | 4-Cl-Phenyl | 3.06 | 3.15 | Addition of a lipophilic chlorine atom significantly increases LogP. |

| 3b | (CF2H)-cyclopropane | 4-OH-Phenyl | 1.75 | 1.80 | Addition of a hydrophilic hydroxyl group significantly decreases LogP. |

Note: LogP values are illustrative, based on principles from cited literature.[10][12][20] Actual values will vary based on the full molecular structure.

Conclusion and Future Perspectives

The difluoromethyl cyclopropane scaffold represents a sophisticated tool in the medicinal chemist's armamentarium. It offers a unique strategy to modulate lipophilicity, enhance metabolic stability, and impose conformational constraint. The final LogP of a molecule containing this scaffold is a complex interplay between the lipophilicity-reducing nature of the cyclopropane ring and the context-dependent, hydrogen-bond-donating character of the difluoromethyl group.[4][12]

A deep understanding of this balance, validated by a robust combination of predictive computational modeling and precise experimental determination via methods like shake-flask and RP-HPLC, is paramount. As synthetic methodologies for creating these complex fluorinated structures become more accessible, the rational deployment of the difluoromethyl cyclopropane scaffold will undoubtedly contribute to the development of the next generation of safer and more effective therapeutics.[6][21]

References

- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Putting the F in pharma | Feature - Chemistry World Source: Chemistry World URL: [Link]

-

Title: Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Source: ResearchGate URL: [Link]

-

Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Rhodium catalyzed synthesis of difluoromethyl cyclopropanes Source: Royal Society of Chemistry URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies Source: MDPI URL: [Link]

-

Title: Novel Entry to Fluorinated Cyclopropanes Source: Thieme Chemistry URL: [Link]

-

Title: Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs Source: Longdom Publishing URL: [Link]

-

Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Source: Organic Chemistry Portal URL: [Link]

-

Title: Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes Source: ACS Publications URL: [Link]

-

Title: The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview Source: ResearchGate URL: [Link]

-

Title: The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Source: ResearchGate URL: [Link]

-

Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education Source: ACS Publications URL: [Link]

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications URL: [Link]

-

Title: Polycyclopropanated Lipid-Inspired Ionic Liquids as High Energy-Density Fuel Candidates Source: ACS Publications URL: [Link]

-

Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Polycyclopropanated Lipid-Inspired Ionic Liquids as High Energy-Density Fuel Candidates Source: ACS Publications URL: [Link]

-

Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies URL: [Link]

-

Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: National Center for Biotechnology Information URL: [Link]

-

Title: Lipophilicity in drug discovery Source: Scilit URL: [Link]

-

Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

-

Title: LogP and logD calculations Source: Chemaxon Docs URL: [Link]

-

Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]

-

Title: A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10 Source: ResearchGate URL: [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. chemistryworld.com [chemistryworld.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. longdom.org [longdom.org]

- 16. cmst.eu [cmst.eu]

- 17. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

The gem-Difluorocyclopropane Moiety: A Strategic Bioisostere in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the strategic application, synthesis, and physicochemical impact of the gem-difluorocyclopropane moiety.

Executive Summary

In the optimization of lead compounds, the gem-difluorocyclopropane (F2cP) moiety has emerged as a high-value bioisostere. It offers a unique combination of conformational restriction , metabolic blockade , and electronic modulation . Unlike the parent cyclopropane, the introduction of the gem-difluoro group significantly alters the ring's molecular orbital profile, lowering the HOMO energy and protecting the ring from oxidative opening by cytochrome P450 enzymes.

This guide details the physicochemical rationale for deploying F2cP, provides a self-validating protocol for its synthesis via the Ruppert-Prakash reagent, and analyzes its utility through specific medicinal chemistry case studies.

Physicochemical Rationale & Property Profiling[1][2][3][4]

The decision to incorporate an F2cP moiety is rarely arbitrary; it is a tactical move to address specific "drug-like" defects.

The "Thorpe-Ingold" & Electronic Effect

The fluorine atoms exert a powerful stereoelectronic effect known as the cis-effect.

-

Bond Length Distortion: The highly electronegative fluorine atoms withdraw electron density from the adjacent carbon orbitals. This results in a shortening of the vicinal C–C bonds (adjacent to

) and a compensatory lengthening of the distal C–C bond . -

Conformational Locking: This distortion creates a higher barrier to ring inversion compared to non-fluorinated cyclopropanes, effectively locking the conformation of attached substituents. This is critical for rigidifying pharmacophores to minimize entropy loss upon binding.

Metabolic Stability (The Metabolic Blockade)

Cyclopropanes are often "soft spots" in metabolic degradation, susceptible to radical cation formation and subsequent ring opening by P450s.

-

Mechanism: The

group lowers the energy of the HOMO (Highest Occupied Molecular Orbital) of the cyclopropane ring. -

Outcome: This ionization potential increase makes the ring resistant to the initial single-electron transfer (SET) step required for oxidative clearance.

and Lipophilicity Modulation

| Property | Effect of gem-Difluorination (vs. Cyclopropane) |

| Basicity ( | Decreases basicity of |

| Lipophilicity ( | Increases typically by 0.2–0.5 units due to the high hydrophobicity of the C-F bond, though this can be offset by the dipole moment if placed near polar groups. |

| H-Bonding | The fluorine atoms act as weak H-bond acceptors, potentially engaging in orthogonal interactions within the binding pocket. |

Synthetic Architecture: The Modern Standard

While early methods relied on the thermal decomposition of sodium chlorodifluoroacetate (which requires high temperatures and lacks functional group tolerance), the modern industry standard utilizes the Ruppert-Prakash Reagent (

Self-Validating Protocol: Sodium Iodide-Promoted Difluorocarbene Transfer

Objective: Synthesis of gem-difluorocyclopropanes from electron-deficient or electron-neutral alkenes.

Reagents:

-

Substrate: Alkene (1.0 equiv)

-

Source: Trimethyl(trifluoromethyl)silane (

, 2.0 equiv) -

Initiator: Sodium Iodide (NaI, 0.2 – 0.5 equiv) or TBAT (for lower temp)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (

or -

Dissolution: Dissolve the alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M concentration relative to alkene).

-

Addition: Add

(2.0 equiv) in a single portion at room temperature. -

Reaction:

-

Standard: Heat the mixture to 65–80°C (reflux). The reaction generates

in situ. -

Monitoring: Monitor by

NMR. The disappearance of the

-

-

Quench: Cool to room temperature. Dilute with diethyl ether. Wash with water (x2) and brine (x1).

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography. Note: F2cP derivatives are often volatile; avoid prolonged high-vacuum exposure.

Why this works (Causality): The iodide ion attacks the silicon center of

Reaction Mechanism Visualization

The following diagram illustrates the generation of the active carbene species and its insertion.

Caption: Mechanism of Iodide-initiated difluorocarbene generation from TMSCF3 and subsequent cycloaddition.

Case Studies & Strategic Implementation

Case Study: Bioisosteric Replacement in Kinase Inhibitors

In the development of p38

-

The Problem: Flexible ether linkers can be metabolically labile and entropically unfavorable for binding.

-

The F2cP Solution: Replacing a generic linker or a simple cyclopropane with a gem-difluorocyclopropane ether can improve metabolic stability. The study of F2cP analogs demonstrated that the moiety could maintain the necessary vector for H-bonding while preventing the oxidative dealkylation often seen in simple ethers.

-

Result: The F2cP analogs often show improved half-life (

) in microsomes compared to their non-fluorinated counterparts due to the "metabolic blockade" effect described in Section 2.2.

Strategic Decision Matrix

When should a medicinal chemist deploy this moiety?

Caption: Decision matrix for deploying gem-difluorocyclopropanes in lead optimization.

References

-

Wang, F., et al. (2011).[1] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angewandte Chemie International Edition. [Link]

-

Fedora, G., et al. (2013). "Synthesis of gem-difluorocyclopropa(e)

." Chemistry – A European Journal. [Link] -

Melnykov, K. P., et al. (2025).[4] "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal. [Link]

-

Goldstein, D. M., et al. (2011).[1][5] "Discovery of R-1487 as an orally bioavailable and highly selective inhibitor of p38

mitogen-activated protein kinase."[5] Journal of Medicinal Chemistry. [Link] -

Dolbier, W. R., et al. (2000). "A novel and highly efficient synthesis of gem-difluorocyclopropanes."[1] Journal of Organic Chemistry. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde from Cyclopropenes

Executive Summary

The incorporation of the difluoromethyl (CHF₂) group into the cyclopropane scaffold creates a potent pharmacophore, combining the metabolic stability and lipophilicity of the fluorinated moiety with the conformational rigidity of the three-membered ring. 1-(Difluoromethyl)cyclopropane-1-carbaldehyde and its derivatives are critical bioisosteres for carbonyl-containing metabolites and serve as versatile building blocks in drug discovery.

This Application Note details the enantioselective desymmetric difluoromethylation of cyclopropenes , a breakthrough methodology established in recent high-impact literature (e.g., Nature Synthesis, 2025). Unlike traditional carbene [2+1] cycloadditions which often suffer from poor stereocontrol or hazardous precursors, this protocol utilizes a copper-catalyzed carbodifluoromethylation strategy. This approach allows for the simultaneous installation of the CHF₂ group and an electrophilic handle (such as a formyl equivalent) onto the cyclopropene core, enabling the precise construction of densely functionalized cyclopropanes.

Scientific Background & Mechanism[1][2][3]

The Challenge of Geminal Functionalization